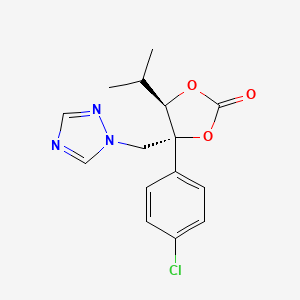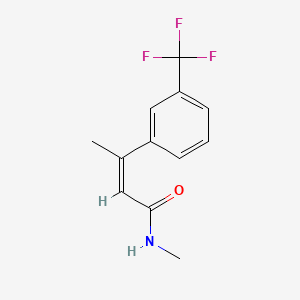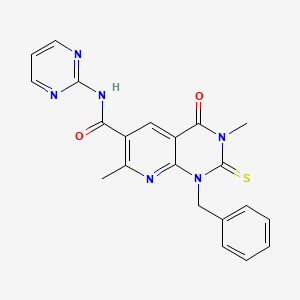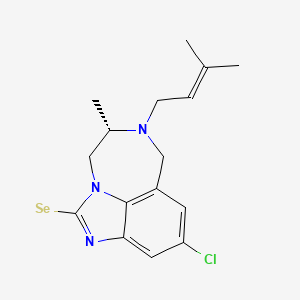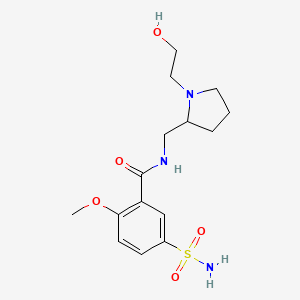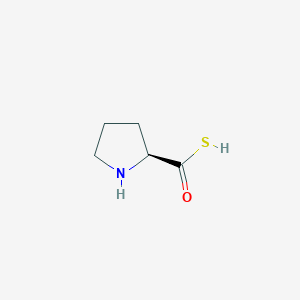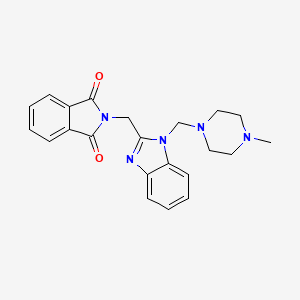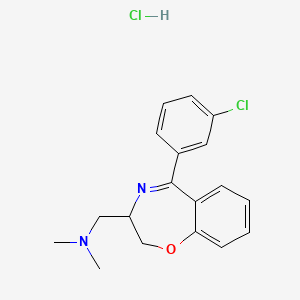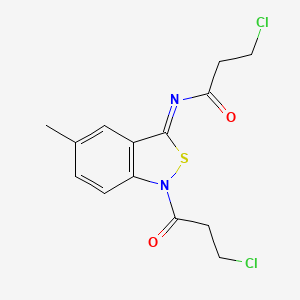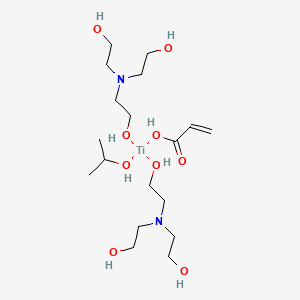
Bis((2,2',2''-nitrilotris(ethanolato))(1-)-N,O)(propan-2-olato)(acrylato-O)titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium is a titanium-based coordination compound It is characterized by the presence of multiple ligands, including nitrilotris(ethanolato), propan-2-olato, and acrylato groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium typically involves the reaction of titanium isopropoxide with nitrilotris(ethanol) and acrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound. The general reaction scheme can be represented as follows:
Ti(OiPr)4+N(CH2CH2OH)3+CH2CHCOOH→Bis[[2,2’,2”-nitrilotris[ethanolato]](1-)-N,O](propan-2-olato)(acrylato-O)titanium
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the stoichiometry of reactants. The use of high-purity reagents and solvents is essential to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium can undergo various chemical reactions, including:
Oxidation: The titanium center can be oxidized under specific conditions.
Substitution: Ligands can be substituted with other coordinating groups.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of titanium dioxide and other by-products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines and amines.
Hydrolysis: Water or aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Oxidation: Titanium dioxide and other oxidized species.
Substitution: New coordination compounds with different ligands.
Hydrolysis: Titanium dioxide and organic by-products.
Applications De Recherche Scientifique
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, including polymerization and oxidation reactions.
Materials Science: The compound is employed in the synthesis of advanced materials, such as titanium-based nanomaterials and coatings.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, including drug delivery and imaging.
Industry: It is used in the production of high-performance materials and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium involves coordination chemistry principles. The titanium center acts as a Lewis acid, facilitating various chemical reactions. The ligands stabilize the titanium center and influence its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium isopropoxide: A precursor used in the synthesis of titanium-based compounds.
Titanium dioxide: A common titanium compound with applications in catalysis and materials science.
Titanium acetylacetonate: Another titanium coordination compound used in catalysis and material synthesis.
Uniqueness
Bis[2,2’,2’'-nitrilotris[ethanolato]-N,O](propan-2-olato)(acrylato-O)titanium is unique due to its specific ligand environment, which imparts distinct reactivity and stability. The combination of nitrilotris(ethanolato), propan-2-olato, and acrylato ligands provides a versatile platform for various applications, distinguishing it from other titanium compounds.
Propriétés
Numéro CAS |
84145-34-6 |
|---|---|
Formule moléculaire |
C18H42N2O9Ti |
Poids moléculaire |
478.4 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;prop-2-enoic acid;titanium |
InChI |
InChI=1S/2C6H15NO3.C3H4O2.C3H8O.Ti/c2*8-4-1-7(2-5-9)3-6-10;1-2-3(4)5;1-3(2)4;/h2*8-10H,1-6H2;2H,1H2,(H,4,5);3-4H,1-2H3; |
Clé InChI |
WHWLUQQOADHZAA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.C=CC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)

